

Physical and chemical characteristics of 2-Ethylpyrrolidine HCl

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Ethylpyrrolidine hydrochloride*

Cat. No.: *B155188*

[Get Quote](#)

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 2-Ethylpyrrolidine HCl

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylpyrrolidine hydrochloride is a substituted pyrrolidine derivative that serves as a valuable building block in organic synthesis and medicinal chemistry. The pyrrolidine scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds, making its derivatives, such as 2-Ethylpyrrolidine, of significant interest to the drug development community.^[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and analytical applications.

This guide provides a comprehensive overview of the core physical and chemical characteristics of 2-Ethylpyrrolidine HCl. As senior application scientists, our objective is to move beyond a simple recitation of data. Instead, we aim to provide a narrative that explains the causality behind experimental choices and analytical interpretations, grounding every piece of information in authoritative and verifiable sources. The protocols and data presented herein are designed to form a self-validating system for researchers working with this compound.

Chemical Identity and Molecular Structure

A fundamental understanding of a compound begins with its precise chemical identity. 2-Ethylpyrrolidine HCl is the salt formed from the reaction of the cyclic secondary amine, 2-ethylpyrrolidine, with hydrogen chloride.^[2] This protonation of the nitrogen atom is a critical feature, dictating many of the compound's properties.

Molecular Structure Diagram

Caption: Structure of **2-Ethylpyrrolidine Hydrochloride**.

Identifier	Value	Source
IUPAC Name	2-ethylpyrrolidin-1-ium chloride	PubChem ^[3]
CAS Number	669073-77-2	SCBT ^[4]
Molecular Formula	C ₆ H ₁₄ CIN	ChemicalBook ^[5]
Molecular Weight	135.64 g/mol	SCBT ^[4]

Physicochemical Properties: A Summary

The physical properties of 2-Ethylpyrrolidine HCl are direct consequences of its molecular structure, particularly its ionic nature as a hydrochloride salt. These parameters are crucial for predicting its behavior in various experimental settings, from reaction workups to formulation development.

Property	Value	Significance in R&D	Source
Appearance	Off-white to colorless solid/crystals	The physical state provides a preliminary check on purity and handling requirements.	ChemicalBook[5]
Melting Point	167-170 °C (for a related compound)	A sharp melting point range is an indicator of high purity. This value is critical for thermal stability assessments.	ChemBK[6]
Boiling Point	237 °C (for a related compound)	The high boiling point is characteristic of an ionic salt.	ChemBK[6]
Solubility	Soluble in water, methanol, ethanol	High solubility in polar protic solvents is expected for a hydrochloride salt and is essential for aqueous reactions and biological assays.	ChemBK[6]
pKa	~10.43 (for the free base)	The pKa of the conjugate acid determines the ionization state at a given pH, which is fundamental for understanding its absorption, distribution, metabolism, and excretion (ADME)	R. Williams[7]

properties in drug development.

LogP (Octanol/Water)

1.148 (calculated for free base)

This value indicates the lipophilicity of the non-ionized form, influencing its ability to cross biological membranes.

Cheméo[8]

The salt form significantly influences these properties compared to the free base (2-Ethylpyrrolidine). The strong ionic interactions in the crystal lattice of the hydrochloride result in a higher melting point and greater water solubility.[9] The pKa value is particularly noteworthy; with a value around 10.43, the pyrrolidine nitrogen will be predominantly protonated and positively charged at physiological pH (~7.4), a key consideration for receptor binding and bioavailability.[10]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. For a compound like 2-Ethylpyrrolidine HCl, a combination of NMR, IR, and MS is essential for complete characterization. The choice of these techniques is driven by their ability to provide complementary information about the carbon skeleton, functional groups, and overall molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the specific arrangement of atoms in a molecule.

- ¹H NMR (Proton NMR): The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For **(R)-2-ethylpyrrolidine hydrochloride** in CD₃OD, the following signals are characteristic[5]:
 - ~1.07 ppm (triplet, 3H): Corresponds to the methyl (-CH₃) protons of the ethyl group, split by the adjacent methylene group.

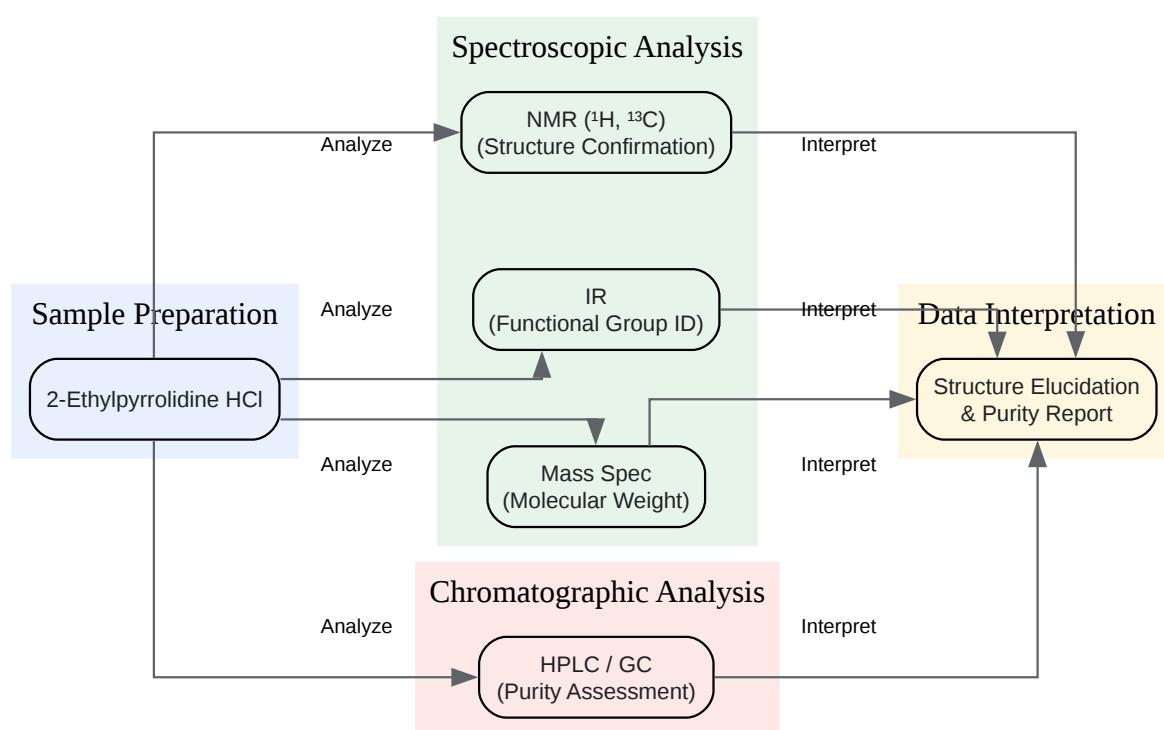
- ~1.60-2.31 ppm (multiplets, 6H): A complex region representing the methylene protons of the pyrrolidine ring and the methylene (-CH₂-) of the ethyl group. The diastereotopic nature of the ring protons contributes to the complexity.
- ~3.30-3.52 ppm (multiplets, 3H): Represents the protons on the carbons adjacent to the nitrogen atom (C2 and C5 of the ring), which are deshielded by the electron-withdrawing effect of the protonated nitrogen.
- ¹³C NMR (Carbon-13 NMR): This technique reveals the number of chemically distinct carbon atoms. For 2-Ethylpyrrolidine HCl, six distinct signals would be expected, corresponding to the six carbon atoms in the molecule. The carbons closer to the positively charged nitrogen would appear further downfield (at a higher ppm value).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

- Key Characteristic Absorptions:

- ~2700-3000 cm⁻¹ (broad): This is a hallmark of an amine salt. It corresponds to the N⁺-H stretching vibrations of the secondary ammonium group.[\[11\]](#) This broad envelope often overlaps with the C-H stretching bands.
- ~2850-2960 cm⁻¹ (medium to strong): These are the C-H stretching vibrations of the alkyl groups (both the ethyl side chain and the pyrrolidine ring).
- The absence of a sharp N-H stretch around 3300-3500 cm⁻¹ confirms that the amine is in its protonated salt form rather than the free base.


Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and confirmation of the molecular formula.

- Expected Observations:

- In a typical electron ionization (EI) mass spectrum, the molecular ion observed would correspond to the free base, 2-ethylpyrrolidine ($C_6H_{13}N$), with a mass of 99.17 g/mol, as the HCl is lost.[3][8]
- The fragmentation pattern would likely involve the loss of the ethyl group or cleavage of the pyrrolidine ring, providing further structural confirmation.

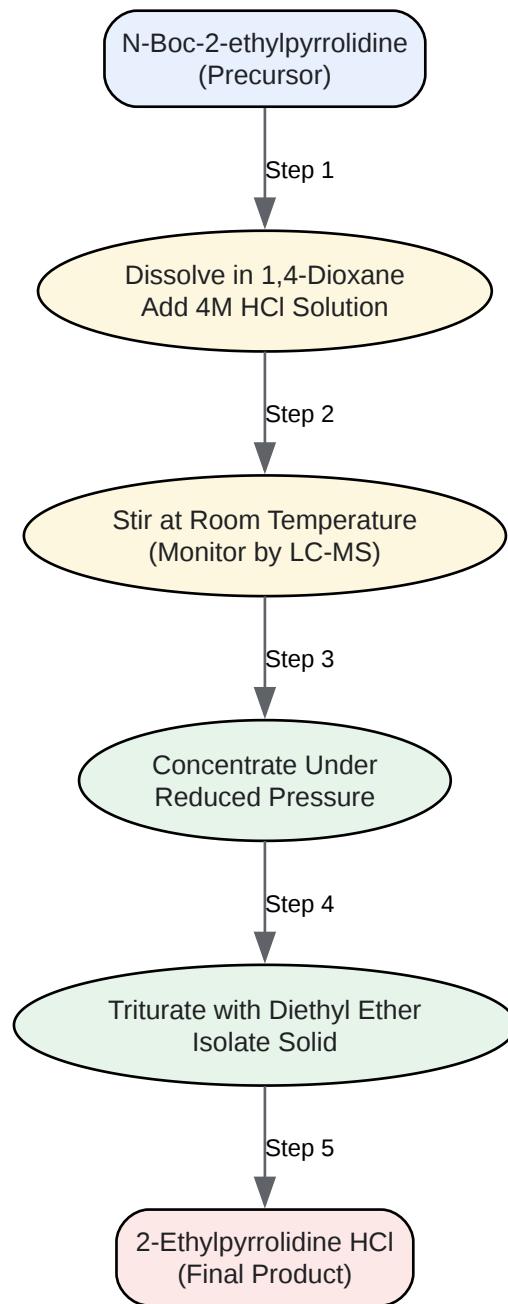
General Analytical Workflow

[Click to download full resolution via product page](#)

Caption: A typical workflow for the complete characterization of 2-Ethylpyrrolidine HCl.

Synthesis and Reactivity Insights

Understanding the synthesis of 2-Ethylpyrrolidine HCl provides context for potential impurities and informs its handling and reactivity. A common and robust method involves the deprotection of a protected pyrrolidine precursor.


Synthetic Protocol: Acidic Deprotection

A widely used synthetic strategy is the removal of an N-protecting group, such as a tert-butyloxycarbonyl (Boc) group, from a suitable precursor using a strong acid like HCl. This choice is logical because the deprotection agent (HCl) also serves to form the desired hydrochloride salt in a single, efficient step.

Step-by-Step Methodology:

- **Dissolution:** Dissolve the N-Boc-2-ethylpyrrolidine precursor in a suitable solvent, such as 1,4-dioxane or ethyl acetate.
- **Acidification:** Add a solution of hydrogen chloride (e.g., 4M HCl in 1,4-dioxane) to the stirred solution of the precursor at room temperature.[5]
- **Reaction:** Stir the mixture at room temperature for a period of several hours to overnight (e.g., 3 to 72 hours), monitoring the reaction progress by a suitable technique like TLC or LC-MS.[5]
- **Isolation:** Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
- **Purification:** The resulting solid residue can be triturated with a non-polar solvent like diethyl ether, sonicated, and decanted to afford the purified 2-Ethylpyrrolidine HCl product.[5]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 2-Ethylpyrrolidine HCl via acidic deprotection.

Chemical Reactivity

The reactivity of 2-Ethylpyrrolidine HCl is dominated by the equilibrium between the ammonium salt and the free secondary amine.

- Stability: As a salt, it is generally stable, not prone to oxidation, and has a longer shelf life compared to the volatile and potentially air-sensitive free base.
- Basicity: In the presence of a base stronger than 2-ethylpyrrolidine (e.g., NaOH, triethylamine), the hydrochloride salt will be neutralized to liberate the free amine. This is a common requirement before using it in reactions where the nucleophilic nitrogen is intended to react (e.g., N-alkylation, acylation, or as a basic catalyst).
- Acidity: The ammonium proton has acidic character. The compound will act as a weak acid in solution, influencing the pH.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. The information is typically derived from the Safety Data Sheet (SDS).

- Hazards: While specific data for the HCl salt is limited, related compounds like 2-ethylpyrrolidine are flammable liquids.[\[12\]](#)[\[13\]](#) The HCl salt is expected to cause skin and serious eye irritation.[\[14\]](#)
- Personal Protective Equipment (PPE): Standard PPE, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn.[\[12\]](#) Work should be conducted in a well-ventilated area or a chemical fume hood.[\[14\]](#)
- Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[\[14\]](#) Due to the hygroscopic nature of some amine hydrochlorides, storage under an inert atmosphere (e.g., nitrogen) can be beneficial to prevent moisture absorption.[\[15\]](#)

Conclusion

2-Ethylpyrrolidine HCl is a foundational reagent whose utility in research and development is underpinned by its distinct physicochemical properties. Its salt form confers stability and aqueous solubility, while its underlying amine structure provides a reactive handle for synthetic transformations. A thorough understanding of its spectroscopic signature is essential for unambiguous structural verification and quality control. The analytical and synthetic protocols described in this guide are based on established chemical principles, providing researchers

with a reliable framework for the effective and safe utilization of this versatile chemical building block.

References

- ChemBK. (2024). 2-(N-Pyrrolidino)ethyl chloride hydrochloride - Physico-chemical Properties.
- Guan, L., et al. (2019). The impact of gem-difluorination on the physicochemical properties of bicyclic saturated amines. ResearchGate.
- Papadopoulou, A., et al. (2014). Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS, ¹H and ¹³C NMR analyses. ResearchGate.
- Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data.
- Cheméo. (n.d.). 2-Ethyl-pyrrolidine - Chemical & Physical Properties.
- Reddit. (2022). What are amine hydrochlorides? r/OrganicChemistry.
- National Center for Biotechnology Information. (n.d.). 2-Ethylpyrrolidine. PubChem Compound Database.
- OLI Systems. (2023). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads.
- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
- Shree Ganesh Remedies Limited. (n.d.). 1-(2-Chloroethyl)pyrrolidine hydrochloride-7250-67-1.
- Wikipedia. (n.d.). Pyrrolidine.
- National Center for Biotechnology Information. (n.d.). 2-Aminomethyl-1-ethylpyrrolidine. PubChem Compound Database.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. 2-Ethylpyrrolidine | C6H13N | CID 4993465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]
- 5. (R)-2-ethylpyrrolidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. 2-Ethyl-pyrrolidine - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. olisystems.com [olisystems.com]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. 2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 117295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. aksci.com [aksci.com]
- 15. 1-(2-Chloroethyl)pyrrolidine hydrochloride-7250-67-1 [ganeshremedies.com]
- To cite this document: BenchChem. [Physical and chemical characteristics of 2-Ethylpyrrolidine HCl]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155188#physical-and-chemical-characteristics-of-2-ethylpyrrolidine-hcl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com